molecular formula C22H25ClFN3O2S B2473820 N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride CAS No. 1217071-91-4

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride

Cat. No. B2473820
CAS RN: 1217071-91-4
M. Wt: 449.97
InChI Key: FGCQWTQZRJSTEM-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride is a useful research compound. Its molecular formula is C22H25ClFN3O2S and its molecular weight is 449.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds with structural similarities, such as those incorporating thiazolyl and morpholinopropyl groups, have been synthesized for various applications, including the development of antimicrobial and anticancer agents. For instance, the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as doubly electrophilic building blocks has been documented. This process involves the formation of ring-annulated thiazolo[3,2-a]pyrimidinone products with acceptable yields, confirmed through analytical, spectral studies, and single-crystal X-ray data (B. Janardhan et al., 2014).

Biological Activity

  • Antimicrobial Activity : The antimicrobial potential of compounds containing thiazolyl and morpholinopropyl groups has been investigated. For example, novel quinoline-based derivatives endowed with broad-spectrum antimicrobial potency have been synthesized, showing greater activity than reference drugs against various microbial species (N. Desai et al., 2012).

  • Anticancer Activity : The anticancer activities of similar compounds, particularly those with fluoro and thiazolyl substitutions, have been explored. Research has identified novel fluoro-substituted benzo[b]pyran compounds with anti-lung cancer activity, demonstrating efficacy at low concentrations compared to standard drugs (A. G. Hammam et al., 2005).

  • Src Kinase Inhibitory and Anticancer Activities : Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These studies have helped to understand the role of the pyridine ring and N-benzyl substitution in enhancing the therapeutic potential of such compounds (Asal Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O2S.ClH/c23-18-7-8-19-20(16-18)29-22(24-19)26(10-4-9-25-11-13-28-14-12-25)21(27)15-17-5-2-1-3-6-17;/h1-3,5-8,16H,4,9-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCQWTQZRJSTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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